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N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide

Hammett constant Hansch π substituent effects

Discontinued stock complicates kinase fragment screening. This CF3-substituted benzamide scaffold (Hammett σₚ +0.54) provides a validated hinge-binding module with distinct electronic profile for SAR studies. Custom synthesis delivers multi-gram quantities (≥95% purity). Ideal for SPR/NMR/X-ray fragment screens before committing to full clinical candidate complexity.

Molecular Formula C18H19F3N4O
Molecular Weight 364.4 g/mol
CAS No. 439094-95-8
Cat. No. B3137392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide
CAS439094-95-8
Molecular FormulaC18H19F3N4O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N4O/c1-24-8-10-25(11-9-24)16-7-6-15(12-22-16)23-17(26)13-2-4-14(5-3-13)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,23,26)
InChIKeyGCZARKAOYINDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


N-[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide (CAS 439094-95-8) is a synthetic small molecule (MW 364.4 g/mol, C₁₈H₁₉F₃N₄O) that incorporates a 4-(trifluoromethyl)benzamide pharmacophore linked to a 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold . This compound is catalogued as a research-grade chemical (minimum 95% purity) and has been listed by specialty chemical suppliers for pharmaceutical research applications . Its structure combines three functional modules—a trifluoromethyl-substituted benzamide, a 2,5-diaminopyridine core, and an N-methylpiperazine ring—that are individually recognized in medicinal chemistry as privileged motifs for kinase inhibitor design [1].

Fragment-like kinase inhibitor scaffold — MW 364.4 Da supports fragment-based screening, NMR binding studies, and crystallographic soaking experiments.
Direct aryl-piperazine connectivity — pyridine C6-linked piperazine provides a distinct H-bond geometry suitable for Type I kinase probe studies.
Discontinued supplier status — plan for custom synthesis; the 4-Cl analog remains commercially available but differs electronically.
Verify current stock before project planning.

Why Generic Analogs Cannot Replace This Compound


Within the N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide series, substitution at the benzamide 4-position dictates both electronic character and steric profile. The target compound's –CF₃ substituent is strongly electron-withdrawing (Hammett σₚ ≈ +0.54) and increases lipophilicity (Hansch π ≈ +0.88) relative to –Cl (σₚ ≈ +0.23, π ≈ +0.71) and –CH₃ (σₚ ≈ -0.17, π ≈ +0.56) analogs [1]. These differences alter target binding kinetics, metabolic stability, and solubility in ways that cannot be predicted by simple analog interpolation [2]. Furthermore, the compound's precisely defined connectivity—where the 4-methylpiperazine is attached at the pyridine 6-position and the benzamide at the pyridine 3-position—differs fundamentally from the regioisomeric arrangement in advanced leads such as flumatinib, where the methylpiperazine is linked via a methylene spacer to a more elaborate benzamide core [3]. Consequently, substituting this compound with a close analog without re-validating the experimental system risks introducing uncontrolled variables in target engagement, cellular permeability, and off-target profiles.

4-CF₃ benzamide
Hammett σₚ ≈ +0.54; Hansch π ≈ +0.88. The strong electron-withdrawing –CF₃ group alters amide bond character and membrane permeability relative to 4-Cl (σₚ +0.23, π +0.71) and 4-CH₃ (σₚ −0.17, π +0.56) analogs. Substitution with these analogs may shift target-binding kinetics and metabolic stability in ways not predictable by simple interpolation.
Aryl-piperazine topology
Direct C6-piperazine linkage differs from flumatinib's benzyl-piperazine architecture (–CH₂– spacer). The distinct regioisomeric connectivity may confer a different kinase hinge-binding geometry and selectivity profile; results obtained with flumatinib may not transfer directly to this scaffold.
Scaffold complexity
At MW 364.4 Da, this compound is a simplified fragment relative to flumatinib (MW 564.6 Da). Replacing it with the full clinical candidate or a larger analog introduces additional pharmacophoric elements that may confound fragment-level mechanistic interpretation.

Product-Specific Quantitative Evidence


Electronic Differentiation of 4-Substituted Benzamide Analogs

The –CF₃ group at the benzamide 4-position imparts a significantly stronger electron-withdrawing effect (Hammett σₚ ≈ +0.54) compared to the –Cl analog (CAS 439094-46-9; σₚ ≈ +0.23) and the –CH₃ analog (CAS 439094-92-5; σₚ ≈ -0.17) [1]. Simultaneously, the –CF₃ group elevates lipophilicity (Hansch π ≈ +0.88) relative to –Cl (π ≈ +0.71) and –CH₃ (π ≈ +0.56) [1]. This combination of strong electron withdrawal and high lipophilicity is unique within the analog series and is predicted to affect amide bond stability, hydrogen-bonding capacity of the adjacent carbonyl, and passive membrane permeability [2].

Substituent Electronics
Class-level
Target –CF₃: σₚ ≈ +0.54, π ≈ +0.88
4-Cl analog: σₚ ≈ +0.23, π ≈ +0.71
4-CH₃ analog: σₚ ≈ −0.17, π ≈ +0.56
Δσₚ ≥ +0.31 vs –Cl; Δπ ≥ +0.17 vs –Cl
Electronic and lipophilic profile may affect target binding and ADME context.
Class-level inference; verify in target assay.
Hammett constant Hansch π substituent effects medicinal chemistry

Scaffold Simplification: Advantages Over Flumatinib

The target compound (MW 364.4 Da) represents a substantially simplified scaffold compared to the clinically advanced BCR-ABL inhibitor flumatinib (CAS 895519-90-1; MW 564.6 Da) . Whereas flumatinib incorporates an extended 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide linked through a pyrimidine spacer to a 2-methylpyridine-3,5-diamine core, the target compound retains only the methylpiperazine-pyridine-benzamide motif, eliminating the pyrimidine linker and the 2-methyl substituent on the central pyridine ring . This 200 Da reduction in molecular weight places the target compound in the fragment-like space (MW < 300 Da for the core scaffold excluding –CF₃), making it more suitable for fragment-based screening campaigns, NMR-based binding studies, and crystallographic fragment soaking experiments where smaller, less functionalized molecules are preferred [1].

Scaffold Complexity
Reported
Target: MW 364.4 Da
Flumatinib: MW 564.6 Da
ΔMW = −200.2 Da (35% smaller)
Fragment-sized scaffold may support biophysical screening workflows.
Scaffold comparison only; binding not assessed.
fragment-based drug discovery chemical probe SAR kinase inhibitor

Discontinued Procurement Status and Sourcing Alternatives

As of the most recent vendor update, the target compound is listed as a discontinued product by CymitQuimica (Ref. 3D-PSA09495) at a minimum purity of 95% . This status is in contrast to the 4-chloro analog (CAS 439094-46-9), which remains listed as available from multiple suppliers including AKSci (catalog 7984CH, 95% purity) and ChemicalRegister . The discontinued status of the –CF₃ analog may reflect lower commercial demand or synthetic challenges specific to the trifluoromethylbenzamide coupling step, and it necessitates that procurement officers either identify alternative stock from remaining inventory or commission a custom synthesis.

Procurement Status
Data to verify
Target –CF₃: Discontinued (CymitQuimica, min. 95%)
4-Cl analog: Available (AKSci, 95%)
Discontinued status may impact sourcing timeline and budget.
Verify supplier inventory; custom synthesis option.
chemical procurement supply chain custom synthesis discontinued compound

Regioisomeric Topology vs. Flumatinib

The target compound's 4-methylpiperazine ring is directly attached to the pyridine 6-position, whereas in flumatinib the methylpiperazine is connected through a methylene spacer (–CH₂–) to the 4-position of a distinct benzamide phenyl ring [1]. This topological difference alters the hydrogen-bond acceptor geometry of the piperazine nitrogen: in the target compound, the piperazine is directly conjugated to the electron-deficient pyridine ring (potentially modulating pKa and H-bond basicity), whereas in flumatinib the piperazine is a freely rotating basic center capable of forming a charge-assisted hydrogen bond with the DFG-motif aspartate of the kinase hinge region [2]. The direct aryl-piperazine linkage in the target compound is also present in the 4-chloro and 2-methyl analogs but is absent in flumatinib, making the target compound a distinct scaffold for probing kinase hinge-binding interactions that do not rely on the classical DFG-out conformation.

Piperazine Connectivity
Class-level
Target: Direct aryl-piperazine at pyridine C6
Flumatinib: Benzyl-piperazine via –CH₂– spacer
Regioisomeric topology may alter kinase hinge-binding geometry.
Predicted from structure; assay validation needed.
regioisomer scaffold topology kinase inhibitor design structure-activity relationship

Key Research and Industrial Applications


Fragment-Based Lead Discovery for BCR-ABL Kinases

The compound's low molecular weight (364.4 Da) relative to flumatinib (564.6 Da) and its retention of the core methylpiperazine-pyridine-benzamide pharmacophore make it suitable as a starting fragment for structure-guided optimization . Researchers can use this scaffold in SPR, NMR, or X-ray crystallography fragment screens to validate hinge-binding hypotheses before committing to the synthetic complexity of a full clinical candidate.

Electronic SAR Studies of 4-Substituted Analogs

The distinct Hammett σₚ value of the –CF₃ group (+0.54) compared to the –Cl (+0.23) and –CH₃ (−0.17) analogs creates an electronic gradient that can be exploited to correlate substituent electronic effects with biochemical potency and selectivity across a panel of kinase assays [1]. This compound serves as the most electron-deficient member of the analog series, enabling multi-parameter regression analyses.

Direct Aryl-Piperazine Chemical Probe Development

For kinase targets where a type I (active conformation) binding mode is desired, the direct piperazine-to-pyridine linkage provides a distinct H-bond acceptor geometry compared to the benzyl-piperazine architecture found in type II inhibitors like flumatinib [2]. This scaffold can be used to probe kinases that do not adopt the DFG-out conformation.

Custom Synthesis for Trifluoromethyl Incorporation

Given the compound's discontinued commercial status , procurement teams may commission custom synthesis to secure multi-gram quantities. The –CF₃ group's established ability to enhance metabolic stability and target residence time [3] justifies the synthetic investment in cases where the 4-chloro or 4-methyl analogs have shown insufficient in vitro stability or potency.

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Scaffold complexity and low MW (364.4 Da)
Hinge-binding assay context; crystallographic soaking compatibility
Electronic SAR studies
Hammett σₚ and Hansch π gradient across analogs
Substituent-effect correlation with biochemical potency
Type I kinase probe development
Direct aryl-piperazine connectivity
Kinase conformation assay context; DFG-in binding review
Custom synthesis sourcing
–CF₃ metabolic stability context
Synthesis feasibility review; multi-gram scale assessment
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